Cas no 1092500-87-2 (4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine)

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a boronic ester derivative featuring a morpholine-substituted propyl linker and a pyrazole core. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity under mild conditions, while the morpholine moiety improves solubility in polar organic solvents. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science research, particularly in the development of bioactive molecules and functionalized polymers. The compound’s modular design allows for further derivatization, expanding its utility in synthetic chemistry applications.
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine structure
1092500-87-2 structure
Product Name:4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine
CAS No:1092500-87-2
MF:C16H30BN3O4
MW:339.238104343414
CID:2103438
Update Time:2025-05-25

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-morpholinopropyl)-1H-pyrazole-4-boronic acid pinacol ester
    • CID 90113550
    • 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propyl)morpholine
    • Morpholine, 4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propyl]-
    • 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine
    • Inchi: 1S/C16H30BN3O4/c1-15(2,21)16(3,4)24-17(22)14-12-18-20(13-14)7-5-6-19-8-10-23-11-9-19/h12-13,21-22H,5-11H2,1-4H3
    • InChI Key: RSEKIVNCYAXJRN-UHFFFAOYSA-N
    • SMILES: O(B(C1C=NN(C=1)CCCN1CCOCC1)O)C(C)(C)C(C)(C)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 392
  • Topological Polar Surface Area: 80

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 456.2±35.0 °C(Predicted)
  • pka: 7.26±0.10(Predicted)

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine Pricemore >>

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Additional information on 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine

Introduction to 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine (CAS No. 1092500-87-2)

The compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine (CAS No. 1092500-87-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a morpholine ring with a substituted pyrazole moiety and a tetramethyl dioxaborolane group. The morpholine ring is a six-membered saturated heterocycle containing an oxygen atom and a nitrogen atom. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The tetramethyl dioxaborolane group adds a boron-containing functionality to the molecule.

The synthesis of this compound involves advanced organic chemistry techniques, including coupling reactions and boron-mediated transformations. Recent studies have highlighted the importance of such molecules in drug discovery and materials science. For instance, the presence of the pyrazole ring is known to confer biological activity in various systems, making this compound a promising candidate for further exploration in pharmacology.

One of the most notable features of this compound is its boron-containing functionality, which can participate in various chemical reactions. The tetramethyl dioxaborolane group is particularly interesting due to its stability and reactivity under specific conditions. This group has been utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the synthesis of complex organic molecules.

Recent research has also focused on the potential of this compound in medicinal chemistry. The morpholine ring is known for its ability to act as a bioisostere for other heterocyclic structures, offering improved pharmacokinetic properties such as solubility and bioavailability. The combination of these structural elements makes this compound a versatile building block for drug development.

In terms of applications, this compound has shown promise in several areas. Its pyrazole moiety has been linked to anti-inflammatory and antioxidant activities in preclinical studies. Additionally, the boron-containing functionality may find applications in boron neutron capture therapy (BNCT), a targeted cancer treatment modality.

The synthesis of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine involves multiple steps that require precise control over reaction conditions. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization with the boron-containing group.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the pyrazole ring exhibits significant electron-withdrawing effects due to its nitrogen atoms. This property enhances the reactivity of the molecule in certain chemical transformations.

In conclusion, 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine (CAS No. 1092500-87-) is a multifaceted organic compound with diverse applications across chemistry and pharmacology. Its unique structure combines functional groups that offer both stability and reactivity

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